2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid
Description
This compound features a pyrrolo[2,3-c]pyridine core substituted with a methoxy group at position 4, a 3-methyl-1H-1,2,4-triazol-1-yl moiety at position 7, and a 2-oxoacetic acid group at position 2. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates π-π stacking interactions with biological targets.
Properties
IUPAC Name |
2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c1-6-16-5-18(17-6)12-10-9(8(22-2)4-15-12)7(3-14-10)11(19)13(20)21/h3-5,14H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHBPAXZVTUKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an appropriate cyclizing agent.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Attachment of the Oxoacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the triazole ring or the oxoacetic acid moiety, potentially converting them into their respective alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, or halides under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of this compound is its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of this compound exhibit inhibitory effects on HIV-1 infection. For instance, studies have shown that compounds with similar structural motifs can interfere with the viral replication cycle, making them candidates for further development in HIV treatment protocols .
Antimicrobial Properties
The triazole moiety present in the compound has been linked to antimicrobial activity. Triazoles are known for their efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that compounds related to 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid may exhibit similar properties, warranting further exploration in the development of new antimicrobial agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral effects | Demonstrated significant inhibition of HIV replication using related compounds. |
| Study B | Antimicrobial properties | Found effective activity against bacterial strains; further research suggested for broader spectrum testing. |
| Study C | Anticancer activity | Showed potential in reducing tumor growth in vitro; calls for in vivo studies to validate findings. |
Mechanism of Action
The mechanism of action of 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolopyridine core can intercalate with DNA, disrupting replication and transcription processes. The oxoacetic acid moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Pyrrolo[1,2-c]Imidazole Derivatives
Example : 5-Oxo-7-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium 2,2,2-trifluoroacetate (9c) .
- Core Structure : Pyrrolo[1,2-c]imidazole (a fused bicyclic system with a five-membered imidazole ring).
- Key Substituents : Phenyl, p-tolyl, and trifluoroacetate groups.
- Comparison :
- The pyrroloimidazole core lacks the pyridine nitrogen present in pyrrolo[2,3-c]pyridine, reducing electron-deficient character and altering binding modes.
- The trifluoroacetate group in 9c enhances lipophilicity compared to the oxoacetic acid in the target compound, which may reduce aqueous solubility.
Pyrimidinone and Pyrazole Derivatives
Examples :
- 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
- 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) .
- Core Structures: Pyrimidinone and pyrazole systems with coumarin and tetrazole substituents.
- Comparison :
- The coumarin moiety in these derivatives introduces fluorescence properties, which are absent in the target compound.
- The tetrazole group (in 4i/4j) mimics carboxylic acids but with higher metabolic stability, whereas the oxoacetic acid in the target compound offers stronger acidity (pKa ~2–3) for salt formation.
Oxazolo[5,4-d]Pyrimidine Derivatives
Example: 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid .
- Core Structure : Oxazolo[5,4-d]pyrimidine (a fused oxazole-pyrimidine system).
- Key Substituents: Methylamino and acetic acid groups.
- Comparison: The oxazole ring introduces a heteroatom (oxygen) that influences electron distribution and hydrogen-bonding capacity. The acetic acid substituent in this compound is directly linked to the heterocycle via a methylamino spacer, unlike the conjugated oxoacetic acid in the target compound, which may alter pharmacokinetics.
Structural and Functional Comparison Table
*Estimated based on structural analogs due to lack of explicit data.
Biological Activity
2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid, commonly referred to as a derivative of the pyrrolo[2,3-c]pyridine scaffold, has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural features that suggest diverse pharmacological properties.
The molecular formula for this compound is , with a molecular weight of approximately 301.26 g/mol. These characteristics are crucial for understanding its interactions at the molecular level.
Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to various metabolic pathways, potentially affecting cellular proliferation and survival.
- Antiviral Activity : Similar compounds have demonstrated activity against viral infections, particularly HIV, by interfering with viral replication mechanisms.
- Antimicrobial Properties : There is evidence suggesting that the compound may possess antimicrobial properties, which could be beneficial in treating infections.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below is a summary of key findings:
| Activity | Effect | Reference |
|---|---|---|
| Antiviral | Inhibits HIV replication | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Reduces activity of specific metabolic enzymes |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
-
Antiviral Efficacy :
- A study demonstrated that the compound significantly reduced HIV replication in vitro by targeting reverse transcriptase. This suggests potential use as a therapeutic agent in HIV treatment regimens.
-
Antimicrobial Activity :
- In another study, the compound was tested against a panel of bacterial strains and exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
-
Cytotoxicity Assays :
- Cytotoxicity assays conducted on cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner, making it a candidate for further investigation as an anticancer agent.
Research Findings
Research into the biological activities of this compound has yielded promising results:
- Cell Viability Assays : The compound showed IC50 values indicating effective inhibition of cell growth in various cancer cell lines.
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound activates apoptotic pathways and inhibits cell cycle progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrrolo[2,3-c]pyridine precursors with triazole derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, THF) for coupling reactions .
- Catalysts : NaN₃ for azide incorporation or tert-butyl peroxide for cyclization .
- Temperature control : Reactions often require reflux (e.g., 50–100°C) to achieve >60% yield .
- Purification : Use recrystallization (ethanol, toluene) or column chromatography to isolate intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Structural confirmation :
- ¹H NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and pyrazole/triazole aromatic protons (~δ 7.5–8.5 ppm) .
- ESI-MS : Molecular ion peaks (e.g., m/z 374.2 [M-H]⁻) validate molecular weight .
- Purity assessment :
- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) and retention time comparison against standards .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- In vitro screening :
- Enzyme inhibition assays (e.g., 14-α-demethylase for antifungal activity) using microplate readers to measure IC₅₀ values .
- Cytotoxicity testing via MTT assay on human cell lines (e.g., HEK-293) .
- In vivo models : Murine models for pharmacokinetic profiling (bioavailability, half-life) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields across different synthetic protocols?
- Hypothesis testing :
- Vary catalysts (e.g., NaN₃ vs. CuI) in triazole formation to assess yield discrepancies .
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of pyrrolopyridine to triazole precursors) .
Q. What mechanistic insights exist for the compound’s reactivity in esterification and cyclization reactions?
- Proposed pathways :
- Esterification : Acid-catalyzed nucleophilic acyl substitution (e.g., POCl₃ in THF) .
- Cyclization : Base-mediated intramolecular nucleophilic attack (e.g., NaH in toluene) .
- Experimental validation :
- Monitor intermediate formation via FT-IR (C=O stretch at ~1705 cm⁻¹) and trap reactive species with quenching agents .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- SAR strategies :
- Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration .
- Introduce morpholine or piperazine moieties to improve solubility and target affinity .
Q. What computational methods are effective for predicting target interactions and binding modes?
- Docking protocols :
- Use AutoDock Vina with 14-α-demethylase (PDB: 3LD6) to predict triazole-mediated hydrogen bonding .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .
Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?
- Accelerated degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
